molecular formula C19H30N2O3 B2812010 tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate CAS No. 1889306-85-7

tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate

Cat. No.: B2812010
CAS No.: 1889306-85-7
M. Wt: 334.46
InChI Key: BCILWDDBRBMFDZ-UHFFFAOYSA-N
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Description

“tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate” is a chemical compound with the linear formula C18H28O3N2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key ZKJILBAHXIZOKR-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Synthesis and Biological Activity

  • Intermediate in Biologically Active Compounds : tert-Butyl carbamates are pivotal intermediates in the synthesis of various biologically active compounds. For instance, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate serves as an important intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment. An efficient synthetic method with an 81% total yield through acylation, nucleophilic substitution, and reduction has been established, highlighting the importance of these compounds in drug development (Zhao et al., 2017).

  • Structural Characterization and Hydrogen Bonding : Carbamate derivatives such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate have been synthesized and characterized, demonstrating the role of strong and weak hydrogen bonds in assembling molecules into a three-dimensional architecture. This structural understanding is crucial for the design of new molecules with desired properties (Das et al., 2016).

Chemical Synthesis and Methodology

  • Efficient Synthesis Processes : The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in novel therapeutic agents like Jak3 inhibitors, showcases the development of efficient synthesis processes. This work proposed a method starting from 4-methylpyridinium, with a total yield reaching 80.2%, illustrating the advancements in chemical synthesis techniques for pharmaceutical intermediates (Xin-zhi, 2011).

  • Deprotection Techniques : The use of aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers demonstrates a sustainable approach to removing protecting groups. This method offers good selectivity and mild conditions, essential for the synthesis of complex molecules while preserving sensitive functionalities (Li et al., 2006).

Safety and Hazards

The safety information available indicates that “tert-Butyl ((1-benzyl-4-hydroxypiperidin-4-yl)methyl)(methyl)carbamate” may cause skin irritation, skin sensitization, serious eye irritation, and it is very toxic to aquatic life .

Properties

IUPAC Name

tert-butyl N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20(4)15-19(23)10-12-21(13-11-19)14-16-8-6-5-7-9-16/h5-9,23H,10-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCILWDDBRBMFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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